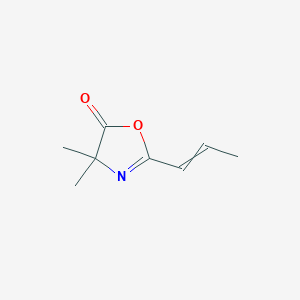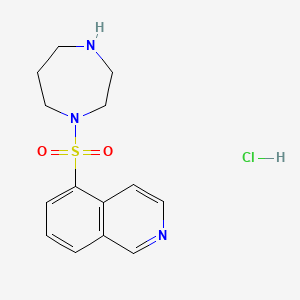
BLUE RAYON TRISULFONATED
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Blue Rayon Trisulfonated: is a synthetic compound known for its vibrant blue color. It is a derivative of copper phthalocyanine, a class of compounds widely used in dyes and pigments. The trisulfonated form enhances its solubility in water, making it suitable for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Blue Rayon Trisulfonated involves the sulfonation of copper phthalocyanine. The process typically includes:
Starting Material: Copper phthalocyanine.
Sulfonation Agent: Sulfuric acid or oleum.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 150-200°C, to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:
Continuous Feeding: Copper phthalocyanine and sulfuric acid are continuously fed into the reactor.
Temperature Control: Maintaining a consistent temperature to ensure uniform sulfonation.
Purification: The product is purified through filtration and washing to remove any unreacted materials and by-products.
化学反応の分析
Types of Reactions:
Oxidation: Blue Rayon Trisulfonated can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, leading to the formation of different derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the phthalocyanine ring.
Reduction Products: Reduced forms of the compound with altered electronic properties.
Substitution Products: New compounds with different functional groups replacing the sulfonate groups.
科学的研究の応用
Chemistry:
- Used as a dye in analytical chemistry for detecting various substances.
- Acts as a catalyst in certain organic reactions.
Biology:
- Employed in staining techniques for visualizing biological samples.
- Used in biosensors for detecting specific biomolecules.
Medicine:
- Investigated for its potential use in photodynamic therapy for treating certain types of cancer.
- Utilized in diagnostic assays for detecting specific proteins or nucleic acids.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Applied in the production of inks and coatings.
作用機序
Molecular Targets and Pathways: Blue Rayon Trisulfonated exerts its effects primarily through its interaction with light and biological molecules. In photodynamic therapy, it absorbs light and generates reactive oxygen species that can kill cancer cells. In biosensors, it binds to specific biomolecules, causing a measurable change in its optical properties.
類似化合物との比較
Copper Phthalocyanine Tetrasulfonated: Similar in structure but with four sulfonate groups, offering different solubility and reactivity.
Copper Phthalocyanine Disulfonated: Contains two sulfonate groups, making it less soluble but more stable under certain conditions.
Copper Phthalocyanine Monosulfonated: With only one sulfonate group, it has unique properties suitable for specific applications.
Uniqueness: Blue Rayon Trisulfonated stands out due to its balance of solubility and stability. The three sulfonate groups provide sufficient water solubility while maintaining the structural integrity of the phthalocyanine ring, making it versatile for various applications.
特性
CAS番号 |
127545-70-4 |
|---|---|
分子式 |
C5H5ClN2O3 |
分子量 |
0 |
同義語 |
rayon, blue, trisulfonated |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




